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molecular formula C10H10N2O2 B8324703 4-(Oxiranylmethoxy)pyrazolo[1,5-a]pyridine

4-(Oxiranylmethoxy)pyrazolo[1,5-a]pyridine

Cat. No. B8324703
M. Wt: 190.20 g/mol
InChI Key: NOTCQSALJLFUFE-UHFFFAOYSA-N
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Patent
US05202334

Procedure details

NaH (containing 60% of oil, 270 mg, 4.5 mmole) was washed with anhydrous petroleum ether, and was admixed, under atmosphere of argon gas, with distilled DMF (15 ml) and 4-hydroxypyrazolo[1,5-a]pyridine (5) (402 mg, 3.0 mmole), followed by stirring for 30 min to give a light pink suspension. Subsequently, glycidyl tosylate (821 mg, 3.6 mmole) was added to the suspension, followed by stirring overnight under atmosphere of argon gas to obtain a red-yellow suspension. The reaction mixture was neutralized by adding about 10 ml of saturated aqueous NH4Cl, followed by addition of water (20 ml) and extraction with ether. The extract was washed with water, dried and freed of the solvent by distillation, and the residue was purified on a column of silica gel (7734, chloroform).
Name
Quantity
270 mg
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
402 mg
Type
reactant
Reaction Step Two
Quantity
821 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[C:5]2[N:6]([N:10]=[CH:11][CH:12]=2)[CH:7]=[CH:8][CH:9]=1.S(C1C=CC(C)=CC=1)(O[CH2:17][CH:18]1[O:20][CH2:19]1)(=O)=O.[NH4+].[Cl-]>CCOCC.O.CN(C=O)C>[N:10]1[N:6]2[CH:7]=[CH:8][CH:9]=[C:4]([O:3][CH2:17][CH:18]3[O:20][CH2:19]3)[C:5]2=[CH:12][CH:11]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
[H-].[Na+]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
402 mg
Type
reactant
Smiles
OC=1C=2N(C=CC1)N=CC2
Step Three
Name
Quantity
821 mg
Type
reactant
Smiles
S(=O)(=O)(OCC1CO1)C1=CC=C(C)C=C1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a light pink suspension
STIRRING
Type
STIRRING
Details
by stirring overnight under atmosphere of argon gas
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to obtain a red-yellow suspension
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
freed of the solvent by distillation
CUSTOM
Type
CUSTOM
Details
the residue was purified on a column of silica gel (7734, chloroform)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1=CC=C2N1C=CC=C2OCC2CO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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